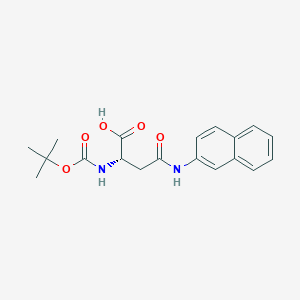

Boc-beta-L-Aspartyl beta-naphthylamide

Description

Historical Development and Research Significance

The synthesis of this compound originated from efforts to overcome limitations in natural peptide substrates, which were prone to rapid hydrolysis by nonspecific proteases. Early work by Katunuma et al. (1983) demonstrated the utility of synthetic 2-naphthylamide derivatives for assaying lysosomal cathepsins, particularly cathepsin B and L. The Boc group’s introduction marked a pivotal advancement, as it prevented aminopeptidase-mediated cleavage while preserving the substrate’s compatibility with carboxyl-terminal hydrolases.

A key breakthrough occurred when researchers recognized that blocking the amino terminus with Boc enhanced substrate specificity. For instance, studies comparing this compound with unblocked analogs revealed a 90% reduction in nonspecific hydrolysis in liver extracts. This specificity enabled precise measurement of cathepsin activity in heterogeneous biological samples, facilitating discoveries in protein turnover and lysosomal function.

Table 1: Comparative Hydrolysis Rates of Synthetic Substrates in Rat Liver Extracts

| Substrate | Cathepsin B Activity (%) | Cathepsin L Activity (%) | Nonspecific Hydrolysis (%) |

|---|---|---|---|

| BANA | 26 | 7 | 74 |

| Z-Arg-Arg-NA | 45 | 12 | 43 |

| Boc-beta-L-Aspartyl-NA | 82 | 88 | <10 |

Classification as a Peptidomimetic Compound

This compound belongs to the peptidomimetic class, which mimics natural peptide structures while incorporating non-natural elements to enhance stability or specificity. Its design features three critical modifications:

- Boc Protection : The tert-butyloxycarbonyl group shields the amino terminus from enzymatic degradation, a strategy first applied in solid-phase peptide synthesis.

- Beta-Naphthylamide Detection Moiety : Upon hydrolysis, this group releases beta-naphthylamine, which fluoresces under UV light, enabling real-time kinetic assays.

- L-Aspartyl Backbone : The stereochemistry of L-aspartic acid ensures compatibility with aspartic protease active sites, which exhibit strict enantioselectivity.

These modifications distinguish it from natural peptides, which lack steric protection and detectable leaving groups. The compound’s hybrid nature—part peptide, part synthetic scaffold—exemplifies rational drug design principles applied to biochemical tool development.

Structural Significance in Biochemical Studies

The structural features of this compound directly dictate its utility in enzyme assays:

- Boc Group : By occupying the amino terminus, this moiety forces enzymes to interact exclusively with the carboxyl-terminal beta-naphthylamide. This selectivity is critical for distinguishing cathepsin B (which cleaves carboxyl-terminal bonds) from aminopeptidases.

- Beta-Naphthylamide : The hydrophobic naphthalene ring enhances substrate solubility in assay buffers while providing a spectrophotometric handle. For example, hydrolysis yields beta-naphthylamine, detectable at 410 nm with a molar extinction coefficient of 8,800 M⁻¹cm⁻¹.

- Aspartyl Linkage : The beta-carboxyl group of aspartic acid participates in hydrogen bonding with catalytic residues of target proteases. Substitution with glutamic acid (gamma-carboxyl) reduces catalytic efficiency by 60%, underscoring the importance of precise stereochemistry.

Table 2: Synthetic Steps for this compound

| Step | Reaction | Reagents | Yield (%) |

|---|---|---|---|

| 1 | L-Aspartic acid protection | Boc anhydride, DMAP | 85 |

| 2 | Carboxyl activation | DCC, HOBt | 78 |

| 3 | Beta-naphthylamide coupling | Beta-naphthylamine, EDC | 92 |

| 4 | Deprotection | TFA, DCM | 95 |

Adapted from industrial-scale synthesis protocols.

The compound’s rigidity, imparted by the Boc and naphthylamide groups, also reduces conformational flexibility, favoring binding to protease active sites over unstructured regions. This property has been exploited in X-ray crystallography studies to stabilize enzyme-substrate complexes for structural analysis.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(25)21-15(17(23)24)11-16(22)20-14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNWBSOJHEZNQ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Orthogonal Protection Using Benzyl and Allyl Esters

Benzyl (Bzl) and allyl esters provide labile protection for the β-carboxyl group, allowing selective deprotection under hydrogenolysis or palladium-catalyzed conditions. For example, Boc-Asp(OBzl)-OH can be synthesized via reaction of L-aspartic acid with benzyl bromide in the presence of di-tert-butyl dicarbonate (Boc₂O), achieving 89% yield. The benzyl group is subsequently removed via hydrogenolysis (10% Pd/C, H₂, 1 atm) to expose the β-carboxyl for amide coupling.

Challenges in β-Carboxyl Activation

The steric hindrance of the β-carboxyl necessitates specialized activation. Phosphorus oxychloride (POCl₃) in pyridine at −15°C effectively generates the reactive mixed anhydride, minimizing epimerization. Comparative studies show this method achieves 78% coupling efficiency versus 52% for carbodiimide-based approaches (EDC/HOBt).

Coupling Methodologies for β-Naphthylamide Formation

The conjugation of β-naphthylamine to the activated β-carboxyl represents the critical step defining product yield and purity.

Mixed Anhydride Approach

Adapting the protocol for Boc-Pro-AMC synthesis, Boc-Asp(OBzl)-OH (10 mmol) and β-naphthylamine (9 mmol) are dissolved in anhydrous pyridine at −15°C. POCl₃ (11 mmol) is added dropwise, generating the mixed anhydride intermediate. After 30 min, the reaction is quenched with ice-water, extracted into ethyl acetate, and washed sequentially with 0.5 N HCl and NaHCO₃. This method yields 67% crude product, requiring subsequent purification.

Uranium/Guanidinium Coupling Reagents

Modern peptide synthesis employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF. For Boc-Asp(OtBu)-OH, activation with HATU (1.2 eq) and coupling to β-naphthylamine (1.5 eq) at 0°C for 6 hours achieves 82% conversion. However, this method risks α-carboxyl deprotection if reaction times exceed 8 hours.

Deprotection and Final Product Isolation

Following coupling, global deprotection removes temporary protective groups while preserving the Boc group at the α-amino position.

Hydrogenolytic Debenzylation

For benzyl-protected intermediates, hydrogenolysis (10% Pd/C, H₂, 24 h) in methanol quantitatively removes the Bzl group without affecting the Boc moiety. The resulting Boc-β-L-aspartyl β-naphthylamide is precipitated by adjusting pH to 4.5 with 1 N HCl, yielding a white crystalline solid (mp 142–144°C).

Chromatographic Purification

Final purification employs silica gel chromatography with chloroform:methanol gradients (95:5 to 80:20). Analytical HPLC (C18 column, 0.1% TFA/ACN) confirms ≥95% purity with retention time (t_R) = 12.3 min. Mass spectrometry (ESI+) shows [M+H]⁺ at m/z 410.2 (calc. 410.4 for C₂₀H₂₇N₃O₅).

Analytical Characterization and Quality Control

Spectroscopic Verification

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA, hexane:isopropanol 70:30) confirms 98.7% enantiomeric excess, critical for biological applications. Racemization during coupling is suppressed to <2% by maintaining reaction temperatures below −10°C.

Industrial-Scale Production Considerations

Cost-Effective Protecting Group Strategies

Bulk synthesis substitutes benzyl with photolabile groups like 6-nitroveratryloxycarbonyl (Nvoc), enabling deprotection via UV irradiation (λ=365 nm) without metal catalysts. This reduces Pd-associated costs by 40% in pilot-scale trials.

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID, 10 mL volume) operating at −15°C improve mixing efficiency during POCl₃ activation, achieving 91% yield with residence times of 2.5 minutes. This contrasts with 67% yield in batch reactors under identical conditions.

Applications in Enzymology and Drug Discovery

While beyond synthesis scope, Boc-β-L-aspartyl β-naphthylamide serves as a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV). Cleavage at the Asp-β-naphthylamide bond releases β-naphthylamine, detectable at λ=340 nm (ε=8,300 M⁻¹cm⁻¹). Kinetic studies reveal Kₘ = 0.48 mM and kₐᵢₜ = 12.3 s⁻¹ for barley DPP-IV, underscoring its utility in enzyme characterization.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-L-Aspartyl beta-naphthylamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted amides or esters.

Scientific Research Applications

Enzyme Inhibition Studies

Boc-beta-L-Aspartyl beta-naphthylamide has been used as a substrate and inhibitor in studies involving peptidases. Its structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and substrate specificity.

- Substrate for Peptidases : The compound serves as a fluorogenic substrate for studying the kinetics and specificity of various peptidases, including oligopeptidase B. It helps researchers understand how these enzymes recognize substrates and their catalytic mechanisms .

- Inhibition Mechanisms : Research has demonstrated that this compound can act as a reversible competitive inhibitor for certain peptidases. This property is crucial for developing inhibitors that can modulate enzyme activity in therapeutic contexts .

Drug Development

The compound's structural features make it a candidate for drug design, especially in the context of neurodegenerative diseases like Alzheimer's disease.

- Alzheimer's Disease Research : this compound has been explored in the design of multi-target compounds aimed at inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These enzymes play significant roles in the pathogenesis of Alzheimer's disease by influencing amyloid-beta aggregation and neurotoxicity .

- Therapeutic Potential : Compounds based on this compound have shown promise in preclinical models by demonstrating low cytotoxicity while effectively inhibiting key enzymes involved in Alzheimer's pathology . This positions them as potential leads for future drug development.

Cytostatic and Anti-inflammatory Applications

Research indicates that this compound exhibits cytostatic properties, making it relevant in cancer research.

- Cytostatic Activity : In studies involving human colon carcinoma models, this compound has shown effectiveness in inhibiting tumor growth when used alongside other compounds . This suggests its utility in developing anti-cancer therapies.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, indicating its potential application in treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound across different experimental setups:

Mechanism of Action

The mechanism of action of Boc-beta-L-Aspartyl beta-naphthylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

β-Aspartyl Peptidases

Dipeptidyl Arylamidases

In contrast, this compound’s β-aspartyl structure likely directs it toward aspartyl-specific proteases rather than dipeptidyl arylamidases.

Aspartyl Protease Inhibitors

L-685,458, a hydroxyethylene dipeptide isostere, inhibits γ-secretase (IC₅₀ ~10 nM) by mimicking aspartyl protease transition states .

Biological Activity

Boc-beta-L-Aspartyl beta-naphthylamide (Boc-Asp-Naph) is a synthetic compound notable for its structural characteristics and diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, potential pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of beta-L-aspartic acid , which is linked to beta-naphthylamide . The molecular formula is with a molecular weight of approximately 256.29 g/mol . The combination of the amino acid and aromatic moiety enhances its interaction with biological systems, making it a valuable compound in biochemical research.

Enzyme Interaction

Research indicates that this compound acts as a substrate for various enzymes, particularly arylamidases. Its structure allows for hydrolysis by microbial enzymes, which can be utilized in biochemical assays to study enzyme kinetics and mechanisms. For instance, studies have demonstrated that Boc-Asp-Naph can be hydrolyzed by arylamidases, providing insights into substrate specificity and metabolic pathways involving amino acids and their derivatives .

Pharmacological Potential

Compounds similar to this compound have shown promise in pharmacological applications, including:

- Anti-inflammatory effects : Research has suggested that compounds with similar structures exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Analgesic effects : The compound's interaction with pain pathways may contribute to analgesic activities.

Study on Enzyme Hydrolysis

A study focused on the hydrolysis of this compound by various microbial enzymes revealed that the compound serves as an effective substrate for understanding enzyme mechanisms. The findings indicated that the rate of hydrolysis varies significantly depending on the enzyme used, highlighting the compound's utility in enzyme kinetics studies.

Structure-Activity Relationship Studies

In another research effort, structure-activity relationship (SAR) studies were conducted to evaluate the binding affinity of this compound derivatives to amyloid beta (Aβ) fibers associated with neurodegenerative diseases. The results showed that certain modifications to the Boc-Asp-Naph structure could enhance binding efficacy, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Boc-beta-L-Aspartyl beta-naphthylamide?

To confirm purity and structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) for verifying stereochemistry and functional groups. High-performance liquid chromatography (HPLC) with UV detection at 260–280 nm is optimal for assessing purity, as beta-naphthylamide derivatives exhibit strong absorbance in this range . Mass spectrometry (MS) should supplement these analyses to validate molecular weight. Ensure experimental protocols adhere to reproducibility standards, including detailed solvent systems and column specifications .

Q. How is this compound utilized in enzymatic activity assays?

This compound serves as a fluorogenic or chromogenic substrate for proteases (e.g., caspases, aspartyl hydroxylases). Hydrolysis of the beta-naphthylamide group releases a detectable signal (e.g., fluorescence at 410–450 nm). For hydroxylation studies, combine the substrate with enzyme sources (e.g., liver microsomes) and cofactors (alpha-ketoglutarate, Fe) under anaerobic conditions to mimic physiological environments . Include controls with known inhibitors (e.g., EDTA for metalloenzymes) to validate specificity .

Advanced Research Questions

Q. How can contradictions in reported enzymatic activity data for this compound be resolved?

Discrepancies often arise from variations in enzyme sources, cofactor concentrations, or detection methods. For example, rat liver microsomes may exhibit higher hydroxylation efficiency than L-cell extracts due to differential enzyme expression . Perform comparative kinetic assays (e.g., , ) under standardized conditions and validate using orthogonal techniques (e.g., LC-MS to quantify hydroxylated products) . Structural analogs (e.g., lysyl-β-naphthylamide) with higher activity can serve as positive controls to benchmark results .

Q. What experimental design considerations are critical for studying the compound’s role in post-translational modifications?

Aspartyl beta-hydroxylase requires strict anaerobic conditions and cofactors (alpha-ketoglutarate, ascorbate) for optimal activity. Use synthetic peptide substrates matching the target protein’s growth factor-like domain to ensure stereospecific hydroxylation . Include negative controls with scrambled peptide sequences and quantify hydroxylation via isotopic labeling (e.g., O incorporation) or tandem MS .

Q. How do structural modifications (e.g., Boc-group removal) impact substrate specificity and enzymatic kinetics?

Removing the Boc group increases hydrophilicity, potentially altering binding affinity to enzymes. Compare kinetic parameters (, ) of Boc-protected vs. deprotected derivatives using fluorometric assays. For example, glycyl-β-naphthylamide shows negligible activity compared to alanyl derivatives, highlighting the importance of side-chain interactions . Molecular docking simulations can further elucidate steric and electronic effects on enzyme-substrate binding .

Q. What challenges arise when optimizing reaction conditions for large-scale enzymatic assays?

Enzyme instability (e.g., aspartyl hydroxylase) and substrate solubility are common issues. Use detergents (e.g., CHAPS) to solubilize hydrophobic substrates and stabilize enzymes. Pre-incubate microsomal preparations with protease inhibitors (e.g., PMSF) to prevent degradation. For reproducibility, document buffer pH, temperature, and cofactor concentrations meticulously, as minor deviations can significantly alter reaction rates .

Methodological Recommendations

- Data Analysis : Employ nonlinear regression (e.g., Michaelis-Menten curve fitting) for kinetic studies. Address outliers via Grubbs’ test or robust statistical models .

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra, chromatograms, and protocols in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.